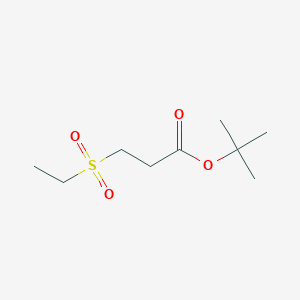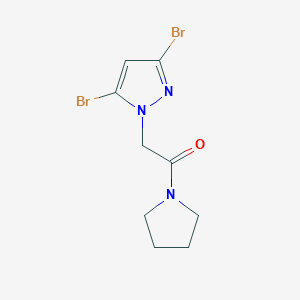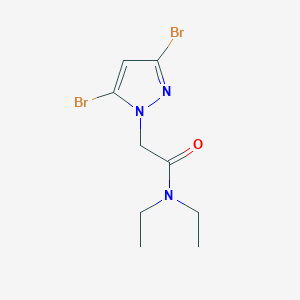
N-tert-butyl-2-(3,5-dibromo-1H-pyrazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-tert-butyl-2-(3,5-dibromo-1H-pyrazol-1-yl)acetamide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with bromine atoms at positions 3 and 5 The tert-butyl group and acetamide moiety further contribute to its unique chemical structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-(3,5-dibromo-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.
Acetamide formation: The final step involves the reaction of the brominated pyrazole with tert-butylamine and acetic anhydride to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
N-tert-butyl-2-(3,5-dibromo-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states or reduced forms.
Coupling reactions: The pyrazole ring can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
N-tert-butyl-2-(3,5-dibromo-1H-pyrazol-1-yl)acetamide has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological studies: It can be employed in the study of biological pathways and mechanisms, particularly those involving pyrazole derivatives.
作用机制
The mechanism of action of N-tert-butyl-2-(3,5-dibromo-1H-pyrazol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atoms and tert-butyl group can influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
N-tert-butyl-2-(3,5-dichloro-1H-pyrazol-1-yl)acetamide: Similar structure but with chlorine atoms instead of bromine.
N-tert-butyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide: Methyl groups replace the bromine atoms.
N-tert-butyl-2-(3,5-difluoro-1H-pyrazol-1-yl)acetamide: Fluorine atoms instead of bromine.
Uniqueness
N-tert-butyl-2-(3,5-dibromo-1H-pyrazol-1-yl)acetamide is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions with other molecules. The bromine atoms can participate in halogen bonding, enhancing the compound’s potential in various applications.
属性
IUPAC Name |
N-tert-butyl-2-(3,5-dibromopyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Br2N3O/c1-9(2,3)12-8(15)5-14-7(11)4-6(10)13-14/h4H,5H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEUKTATFYILMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C(=CC(=N1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














